molecular formula C18H15ClN6O B11000411 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11000411
M. Wt: 366.8 g/mol
InChI Key: FOVMAEYLNRKGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a tetrazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 6-position.

The final step is the formation of the tetrazole ring, which can be accomplished through a cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and chlorination steps, as well as the use of automated systems for the cycloaddition reaction to form the tetrazole ring.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the chloro group can result in various substituted indole derivatives .

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the chloro-substituted indole moiety and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15ClN6O/c19-15-4-1-13-7-9-24(17(13)11-15)10-8-20-18(26)14-2-5-16(6-3-14)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26)

InChI Key

FOVMAEYLNRKGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.